propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
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Description
Propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C16H16FNO3S2 and its molecular weight is 353.43. The purity is usually 95%.
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Biological Activity
The compound propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate (CAS Number: 477488-10-1) is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of this compound is C16H16FNO3S2, with a molecular weight of approximately 353.43 g/mol. The structure features a thiazolidinone core, which is significant for its biological properties.
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of various thiazolidinone compounds and their evaluation against bacterial strains, showing that certain derivatives possess significant antibacterial effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Thiazolidinones have also been investigated for their anticancer properties. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with thiazolidinone derivatives. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Synthesis and Biological Evaluation
In a study published in MDPI, researchers synthesized a series of thiazolidinone derivatives and evaluated their biological activities. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced antibacterial and anticancer activities. The study concluded that this compound could serve as a lead compound for further development in drug discovery .
Study 2: Mechanistic Insights into Anticancer Activity
A detailed mechanistic study revealed that thiazolidinone derivatives induce apoptosis in cancer cells via mitochondrial pathways. The activation of caspases and the release of cytochrome c were identified as key events in the apoptotic process triggered by this compound .
Comparative Biological Activity Table
Properties
IUPAC Name |
propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S2/c1-2-9-21-14(19)7-8-18-15(20)13(23-16(18)22)10-11-5-3-4-6-12(11)17/h3-6,10H,2,7-9H2,1H3/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUAPXLDDUMHNV-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.